

The Discovery and Development of OM-153: A Technical Overview

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Compound of Interest

Compound Name: OM-153
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OM-153 is a novel, potent, and selective 1,2,4-triazole-based small molecule inhibitor of tankyrase 1 and 2 (TNKS1/2).[1][2] Its development represents a significant advancement in the pursuit of targeted therapies for cancers driven by aberrant Wnt/ β -catenin signaling. This document provides a comprehensive technical guide on the discovery, mechanism of action, and preclinical development of **OM-153**, summarizing key quantitative data and experimental protocols.

Introduction to Tankyrase Inhibition

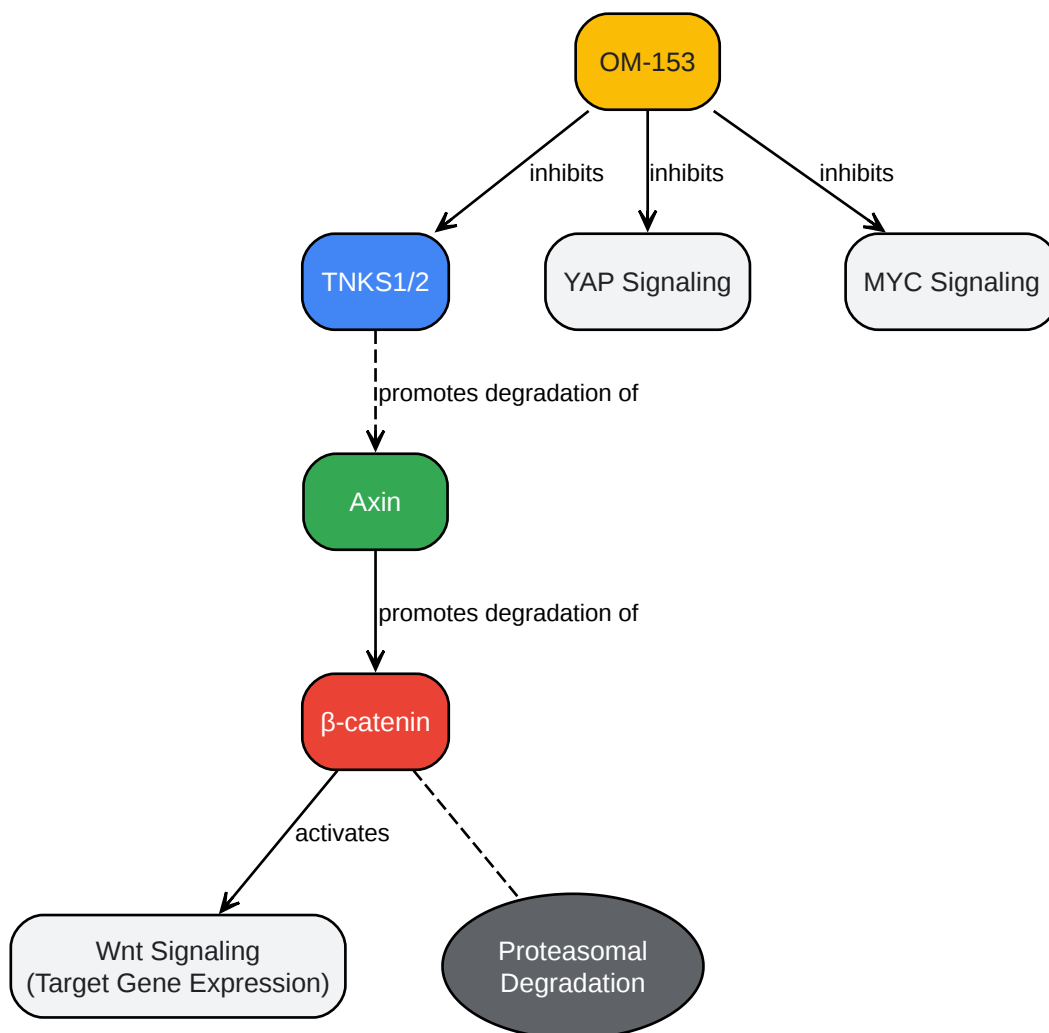
Tankyrase 1 and 2 are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes. They play a crucial role in various cellular processes by catalyzing the poly-ADP-ribosylation of target proteins, marking them for ubiquitination and subsequent degradation by the proteasome.[1][2] A key target of TNKS1/2 is Axin, a scaffold protein in the β -catenin destruction complex. By promoting Axin degradation, tankyrases contribute to the activation of the Wnt/ β -catenin signaling pathway, which is frequently dysregulated in various cancers. Therefore, inhibiting tankyrase activity is a promising strategy to stabilize Axin, enhance β -catenin degradation, and suppress tumor growth.[3]

Discovery and Optimization of OM-153

OM-153 was developed as a highly potent and selective 1,2,4-triazole-based inhibitor of TNKS1/2.^{[1][2][3]} The development of **OM-153** focused on improving upon earlier tankyrase inhibitors, which were often limited by concerns over intestinal toxicity and a narrow therapeutic window.^{[1][2][4]} **OM-153** was designed to exhibit favorable absorption, distribution, metabolism, and excretion (ADME) properties and an improved pharmacokinetic profile in preclinical models.^{[3][5]}

Mechanism of Action

OM-153 exerts its therapeutic effects by directly inhibiting the catalytic activity of TNKS1/2. This inhibition leads to the stabilization of Axin, a key component of the β -catenin destruction complex. The subsequent accumulation of Axin promotes the degradation of β -catenin, thereby downregulating Wnt signaling.^[3] In addition to its effects on the Wnt/ β -catenin pathway, **OM-153** has also been shown to inhibit YAP and MYC signaling pathways in certain cancer cell lines.^{[5][6][7]}



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Mechanism of Action of **OM-153**.

Quantitative Analysis of In Vitro and In Vivo Efficacy

The potency and efficacy of **OM-153** have been evaluated through a series of in vitro and in vivo experiments. The key quantitative findings are summarized in the tables below.

Table 1: In Vitro Potency of **OM-153**

Target/Assay	IC50 (nM)	Cell Line
Tankyrase 1 (TNKS1)	13	Biochemical Assay
Tankyrase 2 (TNKS2)	2	Biochemical Assay
Wnt/ β -catenin Signaling	0.63	HEK293 (Reporter Assay)

Data sourced from MedchemExpress.com and InvivoChem.[5][8]

Table 2: Anti-proliferative Activity of OM-153

Cell Line	GI50 (nM)	GI25 (nM)
COLO 320DM	10	2.5
RKO	>10,000	>10,000

GI50 and GI25 represent the concentrations for 50% and 25% growth inhibition, respectively.[5][6]

Table 3: In Vivo Pharmacokinetics and Efficacy of OM-153

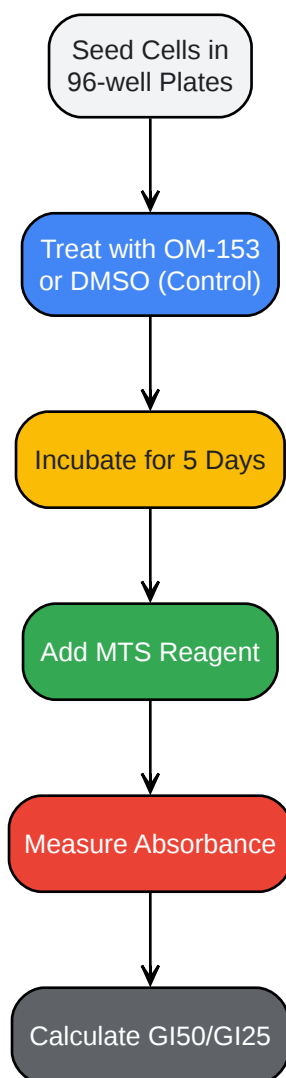
Animal Model	Dosing Regimen	Key Findings
CD-1 Mice	10 mg/kg, twice daily (oral)	C _{max} 2: 2,700 ng/mL (5.3 μ mol/L)[6]
COLO 320DM Xenograft	0.33–10 mg/kg, twice daily (oral)	Reduced Wnt/ β -catenin signaling and tumor progression.[1][2]
B16-F10 Melanoma	Not specified	Potentiated anti-PD-1 immune checkpoint inhibition and antitumor effect.[1][2]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the key experimental protocols used in the evaluation of **OM-153**.

Cell Culture and In Vitro Growth Inhibition Assay

- Cell Lines: COLO 320DM (APC-mutated colon carcinoma) and RKO (TNKSi-insensitive colon carcinoma) cell lines were utilized.[6][9]
- Assay: An MTS colorimetric cell growth assay was performed to determine the anti-proliferative effects of **OM-153**.
- Procedure: Cells were seeded in 96-well plates and treated with various concentrations of **OM-153** or DMSO as a control. After 5 days of cultivation, cell viability was assessed using the MTS reagent. GI50 and GI25 values were calculated relative to controls.[7]



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In Vitro Growth Inhibition Assay Workflow.

In Vivo Xenograft Studies

- Animal Model: Female athymic nude mice were used for the COLO 320DM colon carcinoma xenograft model.
- Procedure: COLO 320DM cells were subcutaneously injected into the flanks of the mice. Once tumors reached a palpable size, mice were randomized into treatment and control groups.
- Treatment: **OM-153** was administered orally twice daily at doses ranging from 0.1 to 10 mg/kg.[5] The vehicle control group received the corresponding solvent.
- Endpoint: Tumor volume and body weight were measured regularly. At the end of the study, tumors were excised for further analysis, including protein and RNA extraction.[9]

Toxicity Studies

- Animal Model: A 28-day repeated dose toxicity study was conducted in mice.
- Dosing: Mice were administered **OM-153** orally twice daily at 10 mg/kg and 100 mg/kg.[1][9]
- Observations: At 100 mg/kg, body weight loss, intestinal damage, and tubular damage in the kidney were observed.[1][2] In contrast, the 10 mg/kg dose was well-tolerated, with no significant histopathological changes in the intestine or other organs.[1][7]
- Analysis: Hematologic and clinical biochemistry analyses were performed on blood samples collected at the end of the study.[1][9]

Therapeutic Window and Future Directions

A significant finding in the preclinical development of **OM-153** is the demonstration of a therapeutic window. While high doses (100 mg/kg) resulted in toxicity, a dose of 10 mg/kg was effective in tumor models without causing significant adverse effects.[1][7] This suggests a

favorable safety profile for **OM-153**, addressing a key challenge that has hindered the clinical translation of other tankyrase inhibitors.

The potent anti-tumor activity and favorable therapeutic window of **OM-153** in preclinical models provide a strong rationale for its further development as a potential anti-cancer agent. [2][7] Future studies will likely focus on clinical trials to evaluate its safety and efficacy in cancer patients, particularly those with tumors harboring mutations in the Wnt/ β -catenin pathway. Additionally, the synergistic effect of **OM-153** with immune checkpoint inhibitors suggests potential for combination therapies.[1][3]

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